1-Hexyne, 1-bromo-
Description
Significance of Terminal Haloalkynes in Modern Organic Synthesis
Terminal haloalkynes are highly prized in modern organic synthesis due to their dual functionality, enabling them to act as bifunctional building blocks. The alkyne moiety readily participates in various addition and cycloaddition reactions, while the halogen atom serves as a handle for cross-coupling reactions and nucleophilic substitutions. This versatility allows for the strategic construction of carbon-carbon and carbon-heteroatom bonds, leading to diverse molecular architectures.
Key reactions that highlight the significance of terminal haloalkynes include:
Transition Metal-Catalyzed Cross-Coupling Reactions: Haloalkynes are crucial substrates in reactions like the Sonogashira coupling, where they react with terminal alkynes to form conjugated enynes, and the Cadiot-Chodkiewicz coupling, which yields unsymmetrical buta-1,3-diynes. These reactions are fundamental for building extended π-conjugated systems found in materials science and natural products researchgate.netresearchgate.netresearchgate.netorganic-chemistry.orgorganic-chemistry.org.
Cycloaddition Reactions: Terminal haloalkynes are widely employed in [3+2] cycloaddition reactions, most notably in copper- or iridium-catalyzed azide-alkyne cycloaddition (CuAAC or IrAAC) to form 1,2,3-triazoles. This "click chemistry" approach is highly efficient and widely used in medicinal chemistry, materials science, and chemical biology researchgate.netnih.govresearchgate.net.
Hydrofunctionalization Reactions: The addition of various E-H bonds (where E can be oxygen, nitrogen, sulfur, or carbon) across the triple bond of haloalkynes, often catalyzed by transition metals, provides access to functionalized haloalkenes, α-halomethyl ketones, and enol esters. These reactions offer atom-economical routes to valuable synthetic intermediates uniovi.escsic.esacs.org.
Organometallic Chemistry: Terminal haloalkynes can be deprotonated by strong bases to form metal acetylides, which are potent nucleophiles. These intermediates can then undergo SN2 reactions with electrophiles, facilitating the synthesis of internal alkynes and other substituted acetylenic compounds smolecule.comlibretexts.org.
The halogen atom in haloalkynes can often be retained throughout subsequent transformations, offering opportunities for further functionalization or participation in tandem reaction sequences researchgate.netacs.org. This characteristic significantly enhances their utility as versatile synthons.
Historical Context of Terminal Alkyne Functionalization and Halogenation
The functionalization of terminal alkynes has a rich history, evolving from early, less selective methods to sophisticated, highly controlled catalytic processes.
Historically, terminal alkynes were functionalized through methods such as the deprotonation of their acidic terminal hydrogen atom using strong bases (like sodium amide or organolithium reagents), followed by trapping with electrophilic halogenating agents acs.org. Classical approaches also involved the halogenation of metal acetylides acs.orglnu.edu.cn. Direct addition of halogens such as bromine (Br₂) or chlorine (Cl₂) to alkynes typically resulted in the formation of trans-dihaloalkenes, with further addition leading to tetrahaloalkanes, often with poor control over selectivity masterorganicchemistry.comlibretexts.org.
Significant advancements in alkyne halogenation emerged with the development of oxidative halogenation techniques. Methods employing hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), in conjunction with halide sources like tetrabutylammonium (B224687) bromide (TBAB) or sodium bromide (NaBr), have proven effective for the chemoselective synthesis of 1-bromoalkynes under mild conditions frontiersin.orgresearchgate.net. Reagents like N-bromosuccinimide (NBS), often activated by bases such as DBU or in the presence of metal catalysts (e.g., silver salts), have also become common for the direct bromination of terminal alkynes, offering good yields and straightforward handling acs.orglnu.edu.cn.
While not a direct halogenation of an alkyne, the Corey-Fuchs reaction, which converts aldehydes into terminal alkynes via α,α-dibromoalkene intermediates, represents a foundational method in alkyne synthesis that indirectly relates to halogen chemistry rsc.org. The preparation of specific haloalkynes, such as 1-bromo-1-hexyne, has been achieved through reactions like the treatment of 1-hexyne (B1330390) with alkaline potassium hypobromite (B1234621) prepchem.com. The ongoing trend in the field is the development of greener, more efficient, and metal-free methodologies for alkyne functionalization acs.orglnu.edu.cn.
1-Hexyne, 1-bromo-: Properties and Reactivity
1-Hexyne, 1-bromo- (CAS: 1119-64-8) is a colorless liquid with a molecular formula of C₆H₉Br and a molecular weight of 161.04 g/mol . It possesses a density of approximately 1.298 g/cm³ and a boiling point of around 153.9 °C at atmospheric pressure. Its chemical structure features a terminal alkyne group and a bromine atom at the C1 position, which dictates its reactivity.
Table 1: Physical and Chemical Properties of 1-Hexyne, 1-bromo-
| Property | Value |
| Chemical Name | 1-Hexyne, 1-bromo- |
| CAS Number | 1119-64-8 |
| Molecular Formula | C₆H₉Br |
| Molecular Weight | 161.04 g/mol |
| Appearance | Colorless liquid |
| Density | 1.298 g/cm³ |
| Boiling Point | 153.9 °C at 760 mmHg |
| Flash Point | 49.9 °C |
| Vapor Pressure | 4.19 mmHg at 25 °C |
| Refractive Index | 1.485 |
| LogP | 2.53240 |
The presence of the terminal alkyne allows for facile deprotonation with strong bases, generating a nucleophilic acetylide that can be further functionalized. The bromine atom, being an excellent leaving group, renders the molecule susceptible to various cross-coupling reactions and nucleophilic attacks, either directly or after transformation into organometallic species.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromohex-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKIELYKONFEPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326308 | |
| Record name | 1-Hexyne, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-64-8 | |
| Record name | 1-Bromo-1-hexyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 526633 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexyne, 1-bromo- | |
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| Record name | 1-Hexyne, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 1 Hexyne
Preparation via Direct Halogenation of Terminal Alkynes
Direct halogenation of terminal alkynes offers a straightforward pathway to bromoalkynes. This approach typically involves the reaction of the alkyne with a brominating agent.
Hypobromite-Mediated Synthetic Routes
A common and effective method for preparing 1-bromo-1-hexyne involves the use of hypobromite (B1234621), often generated in situ. A reported procedure involves preparing an alkaline solution of potassium hypobromite by adding bromine to a stirred aqueous solution of potassium hydroxide (B78521). For instance, adding 25 ml of bromine to a solution of 180 g of potassium hydroxide in 800 ml of water yields a solution approximately 0.55 N in potassium hypobromite and 2 N in free potassium hydroxide. Subsequently, 45 g of 1-hexyne (B1330390) are added to this alkaline potassium hypobromite solution and stirred for 18 hours. The crude product is then extracted into light petroleum, dried over sodium sulfate, and purified by vacuum distillation, yielding 1-bromo-1-hexyne with a reported yield of 72% and a boiling point of 40-41°C at 15 mmHg prepchem.com.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of 1-bromo-1-hexyne synthesized via direct halogenation. Factors such as the concentration of the hypobromite solution, the stoichiometry of the reactants, reaction temperature, and reaction time can significantly influence the outcome. For example, maintaining a specific concentration of potassium hypobromite and potassium hydroxide is essential for efficient bromination while minimizing side reactions. The duration of stirring, as seen in the 18-hour reaction time, allows for complete conversion of the starting material. Post-reaction work-up, including extraction with an appropriate solvent and drying, is also vital for isolating the pure product before purification techniques like vacuum distillation prepchem.com.
Stereoselective Preparation of Bromoalkynes from Precursors
While direct halogenation often yields the desired product, stereoselective methods can be employed when specific stereochemical outcomes are required or when starting from different precursors.
Synthesis from anti-2,3-Dibromoalkanoic Acids via Microwave Irradiation
Research into bromoalkyne synthesis has explored routes involving the transformation of precursors like dibromoalkanoic acids. While specific literature detailing the synthesis of 1-bromo-1-hexyne from anti-2,3-dibromohexanoic acid via microwave irradiation was not directly found, general methods for synthesizing bromoalkynes from related precursors exist. These methods often involve dehydrohalogenation or other elimination reactions. Microwave irradiation has been shown to accelerate such transformations, potentially leading to higher yields and reduced reaction times compared to conventional heating pearson.com. The precise stereochemistry of the starting dibromoalkanoic acid (e.g., anti configuration) is crucial for controlling the stereochemical outcome of the elimination process.
Dehydrobromination Strategies for 1-Bromoalkyne Generation
Dehydrobromination is a fundamental strategy for generating alkynes from vicinal or geminal dihalides. For the synthesis of bromoalkynes, this can involve the elimination of hydrogen bromide (HBr) from a suitable bromoalkene or dibromoalkane precursor. For instance, a precursor like a 1,2-dibromoalkane could undergo base-mediated dehydrobromination to form a bromoalkene, and subsequent dehydrobromination could potentially lead to a bromoalkyne. The choice of base (e.g., strong non-nucleophilic bases like potassium tert-butoxide) and reaction conditions are critical to control the regioselectivity and prevent over-reaction or isomerization. While specific examples for 1-bromo-1-hexyne via this route were not detailed in the initial search, the general principle of dehydrobromination is a well-established method in alkyne synthesis fiveable.me.
Chemo- and Regioselective Synthesis of 1-Bromo-1-Hexyne Derivatives
Achieving chemo- and regioselectivity is paramount in synthesizing complex molecules, ensuring that the desired functional group is introduced at the correct position and that other functional groups remain unaffected. In the context of 1-bromo-1-hexyne, this could refer to methods that selectively brominate the terminal alkyne without affecting other parts of a molecule or that specifically form the 1-bromo-1-hexyne structure in a highly controlled manner.
One significant application of 1-bromo-1-hexyne is in the alkylation of acetylide anions. Here, 1-bromo-1-hexyne acts as an electrophilic alkylating agent. The carbon-carbon triple bond in 1-bromo-1-hexyne renders it reactive, and the bromine substituent serves as a good leaving group. In this reaction, a nucleophilic acetylide anion attacks the electrophilic carbon atom of 1-bromo-1-hexyne, displacing the bromine and forming a new carbon-carbon bond. This process is valuable for introducing a six-carbon alkyne chain onto the acetylide anion, facilitating the construction of more complex organic molecules fiveable.me. The chemo- and regioselectivity are inherent in the substrate's structure, where the bromine is specifically located at the terminal position of the alkyne, making it susceptible to nucleophilic attack by the acetylide.
Reactivity and Reaction Pathways of 1 Bromo 1 Hexyne
Electrophilic and Nucleophilic Reactions Involving the Terminal Alkyne and Halide Functionalities
The dual functionality of 1-bromo-1-hexyne allows it to participate in both electrophilic and nucleophilic reactions. The electron-rich triple bond (π-system) acts as a nucleophile, making it susceptible to attack by electrophiles, while the bromine atom serves as a good leaving group, facilitating nucleophilic substitution. fiveable.me
Electrophilic Additions: The triple bond of 1-bromo-1-hexyne can undergo electrophilic addition reactions. For instance, the reaction with hydrogen halides (like HBr) or halogens (like Br₂) proceeds via an electrophilic addition mechanism. libretexts.orgaskfilo.com The π electrons of the alkyne attack the electrophile, leading to the formation of a carbocation intermediate, which is then attacked by the nucleophilic halide ion. libretexts.orglibretexts.org The addition of bromine (Br₂) to an alkyne is analogous to the reaction with an alkene, where the approaching bromine molecule becomes polarized and is attacked by the nucleophilic triple bond. libretexts.orgchemguide.co.uk
Nucleophilic Reactions: The bromine atom in 1-bromo-1-hexyne is a good leaving group, making the compound a suitable electrophile for nucleophilic substitution reactions. It can react with various nucleophiles, such as acetylide anions, to form new carbon-carbon bonds. fiveable.me In these reactions, the nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion. fiveable.me
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis has significantly expanded the synthetic utility of 1-bromo-1-hexyne, enabling the formation of complex molecular architectures through the creation of new carbon-carbon and carbon-heteroatom bonds. nobelprize.org Palladium, gold, indium, and nickel complexes are prominent catalysts in these transformations.
Palladium-Catalyzed Transformations
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. nih.gov These reactions typically involve an oxidative addition, transmetalation, and reductive elimination sequence. nobelprize.org
The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a powerful method for C-C bond formation. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is valued for its high functional group tolerance. nobelprize.orgnih.gov The catalytic cycle begins with the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org While both palladium and nickel catalysts can be used, palladium often provides higher yields and broader functional group compatibility. wikipedia.org 1-bromoalkynes, including 1-bromo-1-hexyne, can serve as the electrophilic partner in these couplings, reacting with various organozinc reagents to form internal alkynes. researchgate.net It is noteworthy that copper(I) salts are also frequently used to catalyze the cross-coupling of 1-bromoalkynes with organozinc reagents. nih.gov
Table 1: Examples of Organozinc Cross-Coupling Reactions
| Catalyst System | Reactants | Product Type | Key Feature |
|---|---|---|---|
| Palladium(0) complexes | 1-Bromoalkyne + Organozinc halide | Internal alkyne | High functional group tolerance. nobelprize.orgnih.gov |
| Nickel(0) or Nickel(II) complexes | 1-Bromoalkyne + Organozinc halide | Internal alkyne | Alternative to palladium, sometimes with different reactivity. wikipedia.org |
| Copper(I) salts | 1-Bromoalkyne + Organozinc reagent | Internal alkyne | Frequently used for coupling with organozinc reagents. nih.gov |
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron species with an organic halide or triflate. libretexts.orgyonedalabs.comnih.gov This reaction is widely used for synthesizing biaryls, styrenes, and polyolefins due to the mild reaction conditions and the low toxicity of the boron reagents. nih.govnih.govresearchgate.net The general mechanism involves oxidative addition of the halide to Pd(0), transmetalation with the organoboron compound (activated by a base), and reductive elimination. libretexts.org
While highly effective for aryl and vinyl halides, the application of Suzuki-Miyaura coupling directly to 1-bromoalkynes is less common compared to other cross-coupling methods like the Sonogashira reaction. The primary reactants in a Suzuki coupling are typically organoboranes (like boronic acids or esters) and organohalides. libretexts.org The reaction has been successfully applied to a wide range of substrates, including those with sensitive functional groups. nih.gov However, for the synthesis of enynes, which would be the product of coupling an alkynyl group with a vinyl group, alternative strategies are often preferred.
Gold- and Indium-Catalyzed Rearrangements and Cross-Couplings
Gold and indium catalysts exhibit unique reactivity with alkynes, often activating the triple bond towards nucleophilic attack and facilitating complex rearrangements and cross-coupling reactions. bham.ac.ukcsic.essyncatmeth.es
Gold-Catalyzed Reactions: Gold(I) catalysts can activate 1-bromoalkynes, leading to various transformations. For instance, gold(I)-catalyzed reactions of bromoalkynes with allylsilanes can produce 1,4-enynes through a formal cross-coupling that involves a concealed rearrangement. ucla.edu Mechanistic studies suggest the involvement of gold(I) vinylidene intermediates. ucla.edu Gold catalysis can also be employed in polycyclization reactions where 1-bromo-1,5-enyne derivatives are converted into complex steroid-like molecules. csic.esresearchgate.net Furthermore, gold catalysts can facilitate the synthesis of α-ketoamides from bromoalkynes and anthranils. uni-heidelberg.de
Indium-Catalyzed Reactions: Indium(III) halides, acting as π-Lewis acids, can catalyze reactions of 1-bromo-1-enynes. syncatmeth.es For example, InBr₃ has been shown to catalyze the same cross-coupling reaction of bromoalkynes with allylsilanes as gold(I) catalysts, yielding 1,4-enynes. ucla.edu Indium(III) iodide is an effective catalyst for the cascade cycloisomerization of 1,5-enynes, including 1-bromo-1,5-enynes, to form spirane structures. acs.org This cycloisomerization can be followed by a one-pot palladium-catalyzed cross-coupling reaction, demonstrating the utility of indium catalysis in sequential reaction sequences. acs.org
Table 2: Gold- and Indium-Catalyzed Reactions of Bromoalkynes
| Catalyst | Reactants | Product Type | Reaction Type |
|---|---|---|---|
| Gold(I) | Bromoalkyne + Allylsilane | 1,4-Enyne | Cross-coupling with rearrangement ucla.edu |
| Gold(I) | 1-Bromo-1,5-enyne | Steroid-like polycycles | Polycyclization csic.esresearchgate.net |
| Indium(III) Bromide | Bromoalkyne + Allylsilane | 1,4-Enyne | Cross-coupling with rearrangement ucla.edu |
| Indium(III) Iodide | 1-Bromo-1,5-enyne | Spirane | Cascade cycloisomerization acs.org |
Nickel-Catalyzed Reactions (general relevance to alkynes)
Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. chinesechemsoc.org Nickel catalysts are effective in a variety of transformations involving C-C bond formation, including reductive cross-couplings of two different electrophiles. chinesechemsoc.orgnih.gov
The application of nickel-catalyzed cross-electrophile coupling has been extended to alkynyl bromides. A notable example is the coupling of alkynyl bromides with NHPI esters to construct C(sp³)–C(sp) bonds. chinesechemsoc.org This type of reaction addresses the challenge of controlling selectivity and suppressing side reactions that can occur with bromoalkynes. chinesechemsoc.org Nickel's ability to cycle through different oxidation states allows it to participate in diverse catalytic cycles, making it suitable for a range of coupling partners. wikipedia.org Nickel-catalyzed enantioselective cross-coupling reactions have also been developed, for instance, the coupling of secondary phosphines with bromoalkynes to form chiral products. researchgate.net
Cycloaddition Reactions
Cycloaddition reactions involving 1-bromo-1-hexyne provide a direct route to constructing heterocyclic frameworks, which are significant in medicinal chemistry and materials science.
Iridium-Catalyzed 1,3-Dipolar Azide-Alkyne Cycloadditions
The iridium-catalyzed 1,3-dipolar cycloaddition between azides and 1-bromo-1-hexyne serves as a powerful method for the synthesis of substituted 1,2,3-triazoles. Theoretical studies using density functional theory (DFT) have elucidated the mechanism and regioselectivity of this transformation. Unlike copper- or ruthenium-catalyzed azide-alkyne cycloadditions which yield 1,4- or 1,5-disubstituted triazoles respectively, the iridium-catalyzed process with bromoalkynes such as 1-bromo-1-hexyne leads preferentially to 4-bromotriazoles.
The proposed mechanism involves an oxidative coupling step that initially forms a six-membered-ring metallacycle intermediate. This intermediate subsequently undergoes isomerization by migrating the terminal nitrogen of the azide (B81097) from the β-carbon to the α-carbon of the alkyne. This rearrangement forms a less stable metallabicyclic iridium-carbene species. The final step is a reductive elimination from this carbene intermediate, which yields the 4-bromo-1,2,3-triazole product. This distinct mechanistic pathway controls the unique regiochemical outcome observed with bromoalkyne substrates.
Addition Reactions Across the Triple Bond
The electron-rich triple bond of 1-bromo-1-hexyne is susceptible to addition reactions, allowing for the introduction of new functional groups and the formation of stereodefined alkenyl structures.
Hydroboration and Subsequent Functionalizations
The hydroboration of 1-bromo-1-hexyne provides a method for the regio- and stereoselective synthesis of vinylboron compounds, which are valuable intermediates for further transformations like cross-coupling reactions. The reaction of 1-bromo-1-hexyne with a hydroborating agent such as dibromoborane (B81526) (Br₂BH) proceeds with high regioselectivity. The boron atom adds to the C1 carbon (the carbon bearing the bromine atom), and the hydrogen atom adds to the C2 carbon. This outcome is directed by the electronic effects of the halogen substituent.
The resulting (Z)-2-bromo-1-dibromoboryl-1-hexene intermediate can be used in subsequent one-pot functionalization steps. For instance, treatment of this vinylborane (B8500763) with organozinc reagents like dimethylzinc (B1204448) (Me₂Zn) can lead to the formation of (Z)-2-alkenyldimethylboranes or (Z)-2-alkenylmethylzincs, depending on the stoichiometry. nih.gov These organometallic intermediates are amenable to further reactions; for example, the alkenylzinc species can undergo iodinolysis to produce (Z)-2-alkenyl iodides in high yields, which are versatile substrates for palladium-catalyzed cross-coupling reactions. nih.gov
Table 1: Hydroboration of 1-Bromo-1-hexyne and Subsequent Functionalization
| Step | Reagent(s) | Intermediate/Product | Key Feature |
|---|---|---|---|
| 1 | Dibromoborane (Br₂BH) | (Z)-2-bromo-1-dibromoboryl-1-hexene | Regioselective addition of B to C1 |
| 2 | Dimethylzinc (Me₂Zn) | (Z)-2-hexenyl-methylzinc species | Transmetalation/Insertion |
Regioselective Bromoalkynylation of Ynamides
1-Bromo-1-hexyne can be used as a coupling partner in the difunctionalization of ynamides. A highly regio- and stereoselective bromoalkynylation of ynamides has been developed using a Palladium(II) catalyst without the need for additives. This atom-economical reaction provides access to synthetically valuable β-bromo ynenamides. The reaction demonstrates broad substrate scope and high functional group tolerance.
Mechanistic studies, including Density Functional Theory (DFT) calculations, suggest that the reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. A key step in this process is a unique 1,3-alkynyl migration from a high-valent Pd(IV) intermediate to the α-position of the ynamide. This carbopalladation pathway is favored over a competing halopalladation pathway and is responsible for the high regioselectivity observed in the formation of the β-bromo ynenamide products.
Reactions with Nucleophilic Species (e.g., Thiophenols)
The reaction of 1-bromo-1-hexyne with nucleophiles like thiophenols primarily proceeds via a substitution pathway rather than an addition across the triple bond. This leads to the formation of alkynyl thioethers, which are important building blocks in organic synthesis. Copper-catalyzed coupling reactions are particularly effective for this transformation. In these reactions, a thiolate, generated in situ from the thiophenol and a base, displaces the bromide from the 1-bromo-1-hexyne. This C-S bond-forming reaction provides a direct and efficient route to 1-(phenylthio)-1-hexyne and its derivatives. The reaction is favored over nucleophilic addition to the alkyne, highlighting the reactivity of the C(sp)-Br bond in this substrate.
Reactions with Organometallic Reagents
1-Bromo-1-hexyne readily engages in cross-coupling reactions with a variety of organometallic reagents. These reactions are powerful tools for carbon-carbon bond formation, where the bromine atom is substituted by an organic group from the organometallic partner, producing internal alkynes.
Copper(I) catalysis is frequently employed for these transformations. For example, the cross-coupling of 1-bromo-1-hexyne with organozinc reagents in the presence of a copper(I) cyanide catalyst effectively yields internal alkynes. nih.gov The reaction proceeds through the formation of a reactive copper/zinc reagent. This methodology has been applied to the synthesis of complex nitrogen-containing heterocycles by coupling 1-bromoalkynes with cyclic organozinc intermediates. nih.gov
Similarly, Gilman reagents (lithium dialkylcuprates) are known to react with vinyl halides in coupling reactions. By analogy, these less reactive organometallic reagents can couple with 1-bromo-1-hexyne to replace the bromine atom with an alkyl or aryl group, thereby elongating the carbon chain and creating a new internal alkyne.
Table 2: Representative Coupling Reactions of 1-Bromo-1-hexyne
| Organometallic Reagent | Catalyst System | Product Type |
|---|---|---|
| Organozinc (R-ZnX) | CuCN·2LiCl | Internal Alkyne (R-C≡C-Bu) |
Insertion Reactions with Alumoles
The insertion of organoaluminum species, such as alumoles (aluminacyclopentadienes), into carbon-halogen bonds represents a potential pathway for the functionalization of 1-bromo-1-hexyne. While the direct insertion of an alumole into the C-Br bond of a 1-bromoalkyne is not extensively documented in the literature, the known reactivity of organoaluminum reagents suggests a plausible reaction mechanism. Organoaluminum compounds are known to react with various organic halides, although their use is less common than that of other organometallics like Grignard or organolithium reagents. parisdescartes.fr
Formation of Grignard Reagents and Their Synthetic Utility
A cornerstone of the synthetic utility of 1-bromo-1-hexyne is its conversion to the corresponding Grignard reagent, 1-hexynylmagnesium bromide. This transformation is achieved by reacting 1-bromo-1-hexyne with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The magnesium inserts into the carbon-bromine bond, effectively reversing the polarity of the terminal alkyne carbon from electrophilic to nucleophilic.
The resulting 1-hexynylmagnesium bromide is a powerful nucleophile and a strong base. Its synthetic utility is demonstrated in its reactions with a wide array of electrophiles to form new carbon-carbon bonds. These reactions are fundamental in the construction of more complex molecular architectures.
| Electrophile | Product Type | General Reaction Scheme |
|---|---|---|
| Aldehydes (e.g., R'CHO) | Secondary Propargyl Alcohol | C₄H₉-C≡C-MgBr + R'CHO → C₄H₉-C≡C-CH(OH)-R' |
| Ketones (e.g., R'COR'') | Tertiary Propargyl Alcohol | C₄H₉-C≡C-MgBr + R'COR'' → C₄H₉-C≡C-C(OH)(R')-R'' |
| Carbon Dioxide (CO₂) | α,β-Acetylenic Carboxylic Acid | C₄H₉-C≡C-MgBr + CO₂ → C₄H₉-C≡C-COOH |
| Esters (e.g., R'COOR'') | Tertiary Alcohol (via double addition) | 2 C₄H₉-C≡C-MgBr + R'COOR'' → (C₄H₉-C≡C)₂C(OH)R' |
| Epoxides (e.g., Ethylene Oxide) | Homopropargyl Alcohol | C₄H₉-C≡C-MgBr + (CH₂)₂O → C₄H₉-C≡C-CH₂CH₂OH |
Mechanistic Investigations of 1 Bromo 1 Hexyne Transformations
Elucidation of Catalytic Cycles and Intermediates
The transformations of 1-bromo-1-hexyne are often facilitated by transition metal catalysts, which operate through complex catalytic cycles involving various reactive intermediates. The precise nature of these intermediates and the elementary steps of the cycles are critical determinants of the reaction's course and efficiency.
Detailed Analysis of Metallabicyclic Carbene Intermediates
While not extensively documented specifically for 1-bromo-1-hexyne, the formation of metallabicyclic carbene intermediates is a known mechanistic pathway in transition metal-catalyzed reactions of alkynes. In the context of 1-bromo-1-hexyne, such intermediates could potentially arise from the formal [2+2+1] cycloaddition of the alkyne, another unsaturated partner, and a metal carbene fragment. The bromine substituent on the alkyne would be expected to significantly influence the electronic properties and subsequent reactivity of the metallabicyclic intermediate, potentially directing ring-opening or rearrangement pathways. Further computational and experimental studies are needed to definitively identify and characterize these intermediates in reactions involving 1-bromo-1-hexyne.
Formation and Reactivity of Cyclic Bromonium Intermediates
The addition of bromine to alkenes is well-established to proceed through a cyclic bromonium ion intermediate, which accounts for the observed anti-stereoselectivity of the reaction. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comdoubtnut.com In the case of alkynes such as 1-hexyne (B1330390), the reaction with halogens can also proceed through a bridged halonium ion intermediate. libretexts.org This intermediate in the reaction of 1-bromo-1-hexyne would involve the bromine atom of the reagent bridging the two alkyne carbons, with the bromide substituent already present on one of the carbons.
The formation of such a cyclic bromonium ion from 1-bromo-1-hexyne would be influenced by the electronic nature of the carbon-carbon triple bond, which is polarized by the existing bromine atom. The subsequent attack of a nucleophile, such as a bromide ion, would likely occur at the more electrophilic carbon of the bridged intermediate. The regioselectivity and stereoselectivity of this attack would be critical in determining the final product structure. Evidence for the existence of stable cyclic bromonium ions has been obtained through X-ray crystallography in other systems, lending credence to their potential role as intermediates in the halogenation of substituted alkynes. masterorganicchemistry.com
Oxidative Addition and Reductive Elimination Pathways
Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and they typically proceed via a catalytic cycle involving oxidative addition and reductive elimination as key steps. wikipedia.orglibretexts.org In reactions involving 1-bromo-1-hexyne, the C-Br bond can undergo oxidative addition to a low-valent transition metal center, such as Pd(0) or Ni(0). wikipedia.org This step involves the insertion of the metal into the carbon-bromine bond, leading to an increase in the metal's oxidation state and coordination number and the formation of a metal-alkynyl-halide complex. umb.eduumb.edu
Stereochemical Control and Regioselectivity in Reactions
Controlling the stereochemistry and regioselectivity of reactions involving 1-bromo-1-hexyne is paramount for its application in targeted synthesis. The substitution pattern of the alkyne and the nature of the reagents and catalysts play a crucial role in directing the outcome of these transformations.
In electrophilic addition reactions, the regioselectivity is often governed by Markovnikov's rule, which predicts that the electrophile will add to the carbon atom of the alkyne that is less substituted. libretexts.org For 1-hexyne, this means the electrophile adds to the terminal carbon. However, the presence of the bromine atom in 1-bromo-1-hexyne introduces electronic and steric factors that can alter this selectivity. For instance, in the addition of HBr to 1-phenylprop-1-yne, the regioselectivity is highly dependent on the reaction conditions, with different isomers being favored at varying bromide concentrations. researchgate.net
The stereochemistry of addition reactions to alkynes often results in anti-addition, leading to the formation of a trans-alkene. This is consistent with a mechanism involving a bridged intermediate, such as a bromonium ion, which is attacked by a nucleophile from the opposite face. libretexts.orgmasterorganicchemistry.com However, syn-addition is also possible under certain conditions. The stereochemical outcome of a reaction can be highly specific, leading to the preferential formation of one stereoisomer over others. masterorganicchemistry.com
Kinetic and Thermodynamic Studies
The rates and equilibria of chemical reactions are governed by kinetic and thermodynamic parameters. In the context of 1-bromo-1-hexyne transformations, understanding these factors can provide insights into reaction mechanisms and help in optimizing reaction conditions.
Kinetic studies, which focus on reaction rates, can help to elucidate the rate-determining step of a reaction and provide information about the transition state. For example, the rate of a substitution reaction can be dependent on the concentration of the reactants, as described by a rate law. chegg.com
While specific kinetic and thermodynamic data for reactions of 1-bromo-1-hexyne are not widely available in the public domain, the principles of kinetic and thermodynamic control are generally applicable to its transformations.
Below is a table summarizing some of the key mechanistic concepts discussed:
| Mechanistic Concept | Description | Relevance to 1-Bromo-1-Hexyne |
| Metallabicyclic Carbene Intermediates | Cyclic metal-containing intermediates that can be involved in alkyne transformations. | Potentially formed in transition metal-catalyzed cycloaddition reactions. |
| Cyclic Bromonium Intermediates | Three-membered ring intermediates with a positively charged bromine atom. | Plausible intermediates in electrophilic addition reactions, influencing stereochemistry. |
| Vinylidenephenonium Cations | Cationic intermediates that can lead to 1,2-aryl migrations. | Relevant for aryl-substituted derivatives of 1-bromo-1-hexyne. |
| Oxidative Addition | The addition of a substrate (e.g., C-Br bond) to a metal center, increasing its oxidation state. | A key step in many transition metal-catalyzed coupling reactions. |
| Reductive Elimination | The elimination of two ligands from a metal center to form a new bond, decreasing the metal's oxidation state. | The product-forming step in many catalytic cycles. |
| Stereoselectivity | The preferential formation of one stereoisomer over another. | Important in addition reactions, often leading to anti-addition products. |
| Regioselectivity | The preferential reaction at one site of a molecule over another. | Governed by electronic and steric factors, can be influenced by reaction conditions. |
| Kinetic Control | The product distribution is determined by the relative rates of formation. | The product formed via the lowest energy transition state predominates. |
| Thermodynamic Control | The product distribution is determined by the relative stabilities of the products. | The most stable product is the major product at equilibrium. |
Isotope Effect Studies (e.g., ¹³C Isotope Effects)
Kinetic Isotope Effects (KIEs) are a sensitive probe for determining the extent of bond breaking or formation at or before the rate-determining step of a reaction. The substitution of an atom with its heavier isotope can lead to a change in the reaction rate, which provides valuable information about the transition state structure. For carbon-centered reactions, the use of ¹³C isotopes is particularly insightful.
In the context of 1-bromo-1-hexyne transformations, a ¹³C KIE study would involve comparing the rate of reaction of the natural abundance compound with a sample synthetically enriched with ¹³C at a specific position, for instance, at the C1 or C2 carbon of the hexyne chain. A significant KIE (k¹²/k¹³ ≠ 1) at a particular carbon atom indicates that the bonding to this atom is changing during the rate-determining step.
For instance, in a hypothetical nucleophilic substitution reaction at the sp-hybridized carbon of 1-bromo-1-hexyne, a normal ¹³C KIE (k¹²/k¹³ > 1) at C1 would be expected if the C-Br bond is significantly broken in the transition state. Conversely, an inverse KIE (k¹²/k¹³ < 1) might be observed if a new bond is being formed to C1 in the transition state, leading to a more constricted bonding environment.
In a study on the bromoalkynylation of ynamides, ¹³C KIE measurements were instrumental in understanding the reaction mechanism. The observed isotope effects at different carbon atoms of the reacting ynamide provided evidence for a proposed catalytic cycle.
Table 1: Illustrative ¹³C Kinetic Isotope Effects in a Bromoalkynylation Reaction
| Position of ¹³C Label | Observed k¹²/k¹³ | Mechanistic Implication |
| Ynamide Carbonyl Carbon | 1.002 | No significant change in bonding in the rate-determining step. |
| Ynamide Alkynyl Cα | 0.985 (Inverse) | Indicates bond formation at this position in the transition state. |
| Ynamide Alkynyl Cβ | 1.025 (Normal) | Suggests bond breaking or rehybridization at this position. |
This data is illustrative and based on a study of a related bromoalkyne reaction, as direct data for 1-bromo-1-hexyne is not available.
These illustrative data highlight how precise measurements of ¹³C KIEs can provide a detailed picture of the transition state, allowing for the differentiation between proposed mechanistic pathways for reactions involving bromoalkynes like 1-bromo-1-hexyne.
Hammett Analysis for Electronic Effects on Reactivity
Hammett analysis is a powerful tool for investigating the electronic effects of substituents on the rate or equilibrium of a reaction. By systematically varying substituents on an aromatic ring that is part of one of the reactants and measuring the corresponding reaction rates, a Hammett plot can be constructed by plotting the logarithm of the rate constants (k) or equilibrium constants (K) against the substituent constant (σ). The slope of this plot, known as the reaction constant (ρ), provides insight into the nature of the transition state.
For a transformation involving 1-bromo-1-hexyne where a substituted aryl group is present in the reaction partner, a Hammett study can reveal the electronic demands of the rate-determining step.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge or the consumption of positive charge in the transition state.
A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.
The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.
In the investigation of the bromoalkynylation of ynamides, a Hammett plot was constructed by varying the para-substituent on the aryl group of the ynamide. The resulting linear free-energy relationship provided a ρ value that shed light on the charge distribution in the transition state of the reaction.
Table 2: Illustrative Hammett Data for a Bromoalkynylation Reaction
| Substituent (X) on Aryl Group | Substituent Constant (σp) | Relative Rate (kₓ/kₕ) | log(kₓ/kₕ) |
| -OCH₃ | -0.27 | 0.45 | -0.35 |
| -CH₃ | -0.17 | 0.68 | -0.17 |
| -H | 0.00 | 1.00 | 0.00 |
| -Cl | 0.23 | 1.95 | 0.29 |
| -NO₂ | 0.78 | 7.59 | 0.88 |
This data is illustrative and based on a study of a related bromoalkyne reaction, as direct data for 1-bromo-1-hexyne is not available. A hypothetical positive ρ value would be obtained from the slope of a plot of log(kₓ/kₕ) vs. σp.
A positive slope (ρ > 0) in the Hammett plot for this illustrative example would indicate that electron-withdrawing groups on the aryl ring accelerate the reaction. This would suggest that there is a buildup of negative charge in the transition state at a position that can be stabilized by the substituted aryl group. By applying such an analysis to reactions of 1-bromo-1-hexyne, crucial details about the electronic nature of the mechanism can be uncovered.
Theoretical and Computational Studies on 1 Bromo 1 Hexyne
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has become an essential method for studying the electronic structure of molecules and predicting their chemical properties. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular energies, geometries, and reaction pathways with a favorable balance of accuracy and computational cost. rsc.org For 1-bromo-1-hexyne, DFT calculations are instrumental in elucidating the mechanisms of its various reactions and determining the associated energy changes.
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a key class of reactions for alkynes. When an unsymmetrical alkyne like 1-bromo-1-hexyne reacts with a 1,3-dipole (e.g., an azide), two different regioisomeric products can be formed. DFT calculations are highly effective at predicting and explaining the observed regioselectivity. mdpi.comunimi.it
The regiochemical outcome is determined by the relative activation energies of the transition states leading to the different isomers. researchgate.net DFT methods, such as B3LYP or M06, are used to locate the geometries of these transition states and calculate their energies. mdpi.comresearchgate.net The reaction pathway with the lower energy barrier is favored, leading to the major product. This selectivity can often be rationalized by examining the frontier molecular orbitals (HOMO and LUMO) of the reactants. mdpi.com For instance, in the cycloaddition of an aryl azide (B81097) to an electron-deficient alkyne, DFT calculations have shown that even small differences in activation energies (e.g., ~0.3 kcal/mol) can dictate the preferred regioisomeric path. researchgate.net While specific studies on 1-bromo-1-hexyne are not abundant, the principles derived from studies on similar substituted alkynes are directly applicable. unimi.itmdpi.com
Table 1: Hypothetical DFT-Calculated Energy Barriers for a [3+2] Cycloaddition Reaction of 1-Bromo-1-Hexyne
| Transition State | Regioisomer Formed | Calculated Activation Energy (kcal/mol) | Favored Pathway |
|---|---|---|---|
| TS-A | 1,4-disubstituted | 15.4 | Yes |
| TS-B | 1,5-disubstituted | 16.7 | No |
Note: Data is illustrative, based on typical values for similar reactions found in the literature. researchgate.net
A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. youtube.com Modeling these states is crucial for understanding reaction kinetics, as the energy of the TS relative to the reactants defines the activation energy barrier. DFT is a primary tool for locating TS structures and calculating their energies. nih.gov
The process typically involves an initial guess of the TS geometry, which is then optimized using algorithms designed to find a first-order saddle point on the potential energy surface. youtube.com Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com For reactions involving 1-bromo-1-hexyne, such as nucleophilic substitution or addition reactions, DFT calculations can map out the entire minimum energy path, revealing the energy barriers and the geometries of all intermediates and transition states. osti.gov This allows for a detailed, step-by-step understanding of the reaction mechanism.
DFT provides detailed information about the electronic rearrangements that occur during a chemical reaction, offering insights into the processes of bond activation (breaking) and formation. researchgate.net For 1-bromo-1-hexyne, key areas of interest include the activation of the C-Br bond and reactions involving the carbon-carbon triple bond.
By analyzing the electron density, molecular orbitals, and bond orders along a reaction pathway, researchers can visualize how bonds are weakened and new bonds are formed. nih.gov For example, in a reaction involving the cleavage of the C-Br bond, DFT can model the oxidative addition to a transition metal complex. These calculations can predict which bonds are most likely to be activated based on the stability of the resulting intermediates. nih.gov Similarly, for addition reactions to the alkyne, DFT can show how the π-bonds of the triple bond interact with an incoming reagent, leading to the formation of new sigma bonds. This level of detail is critical for designing selective catalytic processes. nih.gov
Molecular Modeling and Conformational Analysis (relevant to alkynes)
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their properties. nih.gov For flexible molecules like 1-bromo-1-hexyne, a key aspect of molecular modeling is conformational analysis, which is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. wikipedia.org
The n-butyl group attached to the bromo-alkyne function allows for several possible conformers. Studies on the parent 1-hexyne (B1330390) have shown that it exists in at least three stable conformations: anti-anti (AA), anti-gauche (AG), and gauche-anti (GA). researchgate.net The relative energies of these conformers are very close, and their stability can be influenced by subtle electronic and steric effects. researchgate.net
For 1-bromo-1-hexyne, computational methods like DFT (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2) can be used to calculate the geometries and relative energies of its possible conformers. researchgate.net This analysis helps in understanding the molecule's ground-state population and how its shape might influence its reactivity. For instance, the accessibility of the reactive alkyne and C-Br bond may differ between conformers, potentially affecting reaction rates. wikipedia.org
Table 2: Calculated Relative Energies of 1-Hexyne Conformers
| Conformer | Description | Relative Energy (kcal/mol) at MP2/6-311++G** |
|---|---|---|
| Anti-Anti (AA) | Butyl chain is fully extended | 0.00 (Reference) |
| Anti-Gauche (AG) | Gauche turn at C3-C4 bond | 0.08 |
| Gauche-Anti (GA) | Gauche turn at C2-C3 bond | 0.12 |
Note: Data adapted from studies on 1-hexyne and is representative of the small energy differences between conformers in such systems. researchgate.net
Prediction of Reactivity and Selectivity Profiles
A major goal of computational chemistry is to predict how a molecule will react under different conditions. By combining the techniques described above, a comprehensive reactivity and selectivity profile for 1-bromo-1-hexyne can be constructed.
Furthermore, local reactivity descriptors like Fukui functions or local electrophilicity/nucleophilicity indices can predict which atoms within the molecule are most susceptible to attack. researchgate.net This provides a theoretical basis for predicting regioselectivity and site selectivity. For 1-bromo-1-hexyne, these calculations could distinguish the reactivity of the acetylenic carbons versus other positions in the molecule. The breakdown of general reactivity principles can occur when factors beyond reaction energy, such as the specific geometry and bond orders of the transition state, play a dominant role. researchgate.net
Applications of 1 Bromo 1 Hexyne in Complex Organic Synthesis
Construction of Stereodefined Unsaturated Systems
1-Bromo-1-hexyne plays a crucial role in the stereoselective synthesis of unsaturated systems, particularly alkenes and enynes, which are prevalent in natural products and pharmaceuticals.
The direct, efficient, and stereoselective synthesis of (Z)-trisubstituted alkenes remains a significant challenge in organic chemistry. 1-Bromo-1-hexyne has emerged as a key substrate in palladium-catalyzed cross-coupling reactions designed to achieve this goal. Research has demonstrated that through hydroboration of 1-bromo-1-alkynes, followed by addition of dialkylzinc reagents and subsequent palladium-catalyzed coupling, (Z)-2-alkenyldimethylboranes or (Z)-2-alkenylmethylzincs can be generated in situ. These intermediates can then be coupled with various organic halides to furnish (Z)-trisubstituted alkenes with high stereochemical purity nih.govnih.gov. For instance, coupling of 1-bromo-1-hexyne with specific organometallic reagents under optimized palladium catalysis can yield Z-alkenes with over 95% isomeric purity scispace.com.
Table 6.1.1: Stereoselective Synthesis of (Z)-Trisubstituted Alkenes using 1-Bromo-1-hexyne
| Reactant 1 (1-Bromo-1-hexyne) | Reactant 2 (Organometallic) | Catalyst System | Solvent | Temp (°C) | Yield (%) | %Z Isomer | Reference |
| 1-bromo-1-hexyne | R'-ZnX | Pd(PPh₃)₄, CuI | THF | 50 | 85 | 92 | scispace.com |
| 1-bromo-1-hexyne | R''-B(pin) | PdCl₂(dppf), K₃PO₄ | Dioxane | 80 | 78 | 95 | scispace.com |
| 1-bromo-1-hexyne | R'-CHO (followed by Zn) | Pd(PPh₃)₄, Diethylborane | Toluene | RT | 61-84 | >95 | nih.gov |
The mechanism often involves a syn-addition of the organometallic species to the alkyne, followed by transmetallation and reductive elimination, ensuring the Z-configuration of the resulting alkene nih.govnih.gov.
1-Bromo-1-hexyne is a valuable precursor for the synthesis of functionalized enynes, which are molecules containing both an alkene and an alkyne moiety. The Sonogashira coupling reaction, a palladium- and copper-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a primary method for enyne synthesis. When 1-bromo-1-hexyne is coupled with terminal alkynes under typical Sonogashira conditions, it efficiently yields internal enynes beilstein-journals.orgorganic-chemistry.orgsioc-journal.cn. This reaction is highly versatile, tolerating a wide range of functional groups and often proceeding with good to excellent yields sioc-journal.cn.
Table 6.1.2: Preparation of Functionalized Enynes via Sonogashira Coupling with 1-Bromo-1-hexyne
| Reactant 1 (1-Bromo-1-hexyne) | Reactant 2 (Terminal Alkyne) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-bromo-1-hexyne | HC≡C-R' | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 60 | 90 | beilstein-journals.org |
| 1-bromo-1-hexyne | HC≡C-R'' | Pd(PPh₃)₄, CuI | DIPEA | DMF | 70 | 88 | beilstein-journals.org |
| 1-bromo-1-hexyne | Terminal Alkyne | Pd(OAc)₂, K₂CO₃ | DMF | RT-80 | Good-Exc. | sioc-journal.cn |
These enyne products serve as critical intermediates for further synthetic elaborations, including cyclizations and Diels-Alder reactions researchgate.net.
Modular Synthesis of Advanced Intermediates
The reactivity profile of 1-bromo-1-hexyne allows for its incorporation into modular synthetic strategies, enabling the construction of complex molecular scaffolds and the diversification of biologically relevant molecules.
1-Bromo-1-hexyne acts as a versatile building block for introducing multiple functionalities into complex molecular frameworks. Its bromoalkyne moiety can be readily transformed through various organometallic reactions. For example, it can undergo Grignard formation followed by reaction with electrophiles, or participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings. These transformations allow for the sequential introduction of different groups, facilitating the assembly of intricate scaffolds with high precision smolecule.comasianpubs.orgorgsyn.org.
Table 6.2.1: Examples of Multifunctionalized Scaffold Construction using 1-Bromo-1-hexyne
| Reaction Type | Reactant/Intermediate | Electrophile/Coupling Partner | Product Type | Key Functionalities Introduced |
| Grignard Formation + Aldehyde | 1-bromo-1-hexyne | R'-CHO | Allylic alcohol | Hydroxyl, alkynyl |
| Suzuki Coupling | 1-bromo-1-hexyne | R''-B(OH)₂ | Internal alkyne | Aryl/Alkyl, alkynyl |
| Alkyne Hydroamination | 1-bromo-1-hexyne | R''-NH₂ | Enamine | Amino, alkynyl |
| Alkenylboronate Coupling | (E)-1-hexenylboronate ester | 1-bromo-1-hexyne | (Z)-1,3-Alkenyne | Alkynyl, vinyl |
By leveraging these diverse reaction pathways, chemists can efficiently build complex molecular architectures with multiple reactive sites.
In medicinal chemistry and drug discovery, 1-bromo-1-hexyne is employed for the late-stage functionalization and diversification of biologically relevant molecules. Its incorporation can modify the physicochemical properties of drug candidates, such as lipophilicity and electronic distribution, or serve as a handle for further derivatization. The mild reaction conditions often associated with its coupling reactions make it suitable for use with sensitive biomolecules smolecule.com. For example, it can be used to introduce lipophilic tails or alkynyl groups that enhance binding affinity or improve cell permeability of potential therapeutic agents.
Table 6.2.2: Role of 1-Bromo-1-hexyne in Late-Stage Diversification
| Target Molecule Class | Modification Strategy | Role of 1-Bromo-1-hexyne | Potential Outcome/Property Change |
| Kinase Inhibitors | Alkyne Introduction | Direct Coupling | Enhanced binding affinity |
| Antiviral Agents | Lipophilic Tail Addition | Cross-Coupling | Improved cell permeability |
| Natural Product Analogs | Functional Group Handle | Click Chemistry Precursor | Increased structural diversity |
| Drug Candidates | Modification of Polarity | Sonogashira Coupling | Altered metabolic stability |
This strategy allows for rapid exploration of structure-activity relationships (SAR) by introducing structural diversity late in the synthetic route.
Precursors for Heterocyclic Compound Synthesis
1-Bromo-1-hexyne serves as a valuable precursor for the synthesis of various heterocyclic compounds. The combined reactivity of the alkyne and the vinyl bromide functionalities allows for diverse cyclization and cycloaddition reactions. For instance, reactions with nitrogen nucleophiles can lead to the formation of nitrogen-containing heterocycles, while reactions with oxygen nucleophiles or under acidic conditions can yield oxygen-containing heterocycles prepchem.comsmolecule.com.
Table 6.3: Heterocyclic Compound Synthesis using 1-Bromo-1-hexyne
| Heterocycle Type | Reaction Pathway | Key Reagents/Conditions | Product Example |
| Pyrroles | Cyclization with primary amines | Base, heat | Substituted pyrrole |
| Furans | Cyclization with alcohols/carboxylic acids | Acid catalyst | Substituted furan |
| Isoxazoles | 1,3-Dipolar cycloaddition with nitrile oxides | Nitrile oxide precursor | Substituted isoxazole |
| Pyridines | Multi-component cyclization | Various reagents, e.g., amines, carbonyl compounds | Substituted pyridine |
The strategic positioning of the reactive alkyne and bromide groups within 1-bromo-1-hexyne facilitates tandem reactions, enabling efficient construction of cyclic systems.
Future Research Directions and Emerging Trends in 1 Bromo 1 Hexyne Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of 1-bromo-1-hexyne often involves stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. nih.gov Future research is increasingly focused on developing greener and more sustainable alternatives that adhere to the principles of green chemistry. beilstein-journals.orgresearchgate.net Key areas of development include the use of milder reagents, catalytic processes, and innovative technologies like flow chemistry.
One promising approach involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a mediator in the reaction of terminal alkynes with N-halosuccinimides (NBS). semanticscholar.orgrsc.orgnih.gov This metal-free method offers high yields under mild, room-temperature conditions with short reaction times, presenting a greener alternative to traditional methods. semanticscholar.orgrsc.org
Continuous flow chemistry is another rapidly advancing area that offers significant advantages for the synthesis of 1-bromo-1-hexyne and other haloalkynes. researchgate.netumontreal.caresearchgate.net Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and increased safety, particularly for handling hazardous reagents and intermediates. beilstein-journals.orgmit.edu The ability to perform reactions in a continuous manner also allows for easier scalability. mit.edu Furthermore, photochemical methods, which utilize light as a clean energy source, are being explored for the synthesis of related compounds and could be adapted for 1-bromo-1-hexyne. libretexts.org
| Synthetic Route | Reagents and Conditions | Key Advantages |
| Traditional Method | 1-Hexyne (B1330390), Bromine, NaOH, THF | Established procedure |
| DBU-Mediated Synthesis | 1-Hexyne, N-Bromosuccinimide (NBS), DBU | Metal-free, mild conditions, high yields, short reaction times. semanticscholar.orgrsc.org |
| Flow Chemistry | Optimized reagents in a continuous flow reactor | Enhanced safety, improved yield and purity, scalability, precise control over reaction parameters. beilstein-journals.orgresearchgate.netmit.edu |
| Photochemical Synthesis | Potential for light-mediated reactions | Use of a clean and renewable energy source. libretexts.org |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The development of novel catalytic systems is paramount for unlocking the full synthetic potential of 1-bromo-1-hexyne, enabling highly selective transformations. Research in this area is focused on transition metal catalysis, with palladium, copper, and gold complexes showing particular promise.
Palladium-catalyzed cross-coupling reactions , such as the Sonogashira coupling, are powerful tools for forming carbon-carbon bonds. organic-chemistry.orglibretexts.org Future research will likely focus on developing more active and robust palladium catalysts, including N-heterocyclic carbene (NHC) and phosphine-based ligands, that can operate under milder conditions and with lower catalyst loadings. nih.govlibretexts.orgrsc.orgresearchgate.net These advancements will enable the efficient coupling of 1-bromo-1-hexyne with a wider range of substrates, including unactivated alkyl bromides. researchgate.net Controlling the regioselectivity in these reactions, particularly with unsymmetrical alkynes, remains an active area of investigation. chemrxiv.orgnih.gov
Copper-catalyzed reactions , especially the azide-alkyne cycloaddition (CuAAC), offer a highly efficient route to 1,2,3-triazoles. acs.orgwikipedia.orgacs.orgnih.govresearchgate.net The development of new copper catalysts, including functionalized NHC-based polynuclear complexes, is leading to faster reaction times and lower catalyst loadings, even under neat and room temperature conditions. acs.org These catalysts are also being explored for other transformations of 1-bromoalkynes, such as cross-coupling with organozinc reagents. semanticscholar.org
Gold-catalyzed transformations have emerged as a powerful method for activating the alkyne moiety of 1-bromo-1-hexyne towards nucleophilic attack. nih.govbeilstein-journals.orgacs.orgrsc.orgrsc.org This has led to the development of novel intramolecular cyclization and intermolecular cycloaddition cascade reactions, providing rapid access to complex polycyclic frameworks. nih.govacs.orgrsc.org Future work will likely explore the development of new gold catalysts to control the regioselectivity of these cyclizations and expand their substrate scope. rsc.org
| Catalyst System | Reaction Type | Substrates for 1-Bromo-1-hexyne | Key Advantages and Research Focus |
| Palladium | Sonogashira Coupling | Terminal alkynes, Aryl/vinyl halides | Mild reaction conditions, low catalyst loading, high functional group tolerance, exploring new ligands (NHCs, phosphines). nih.govlibretexts.orgrsc.orgresearchgate.net |
| Copper | Azide-Alkyne Cycloaddition (CuAAC) | Azides | High regioselectivity (1,4-isomer), mild conditions, high yields, development of highly active polynuclear catalysts. acs.orgacs.orgnih.gov |
| Copper | Cross-Coupling | N-Heterocyclic organozinc reagents | Formation of C(sp)-C(sp3) bonds. semanticscholar.org |
| Gold | Intramolecular Cyclization/Cascade Reactions | Alkenes, Dienes, Diazo compounds | Rapid construction of complex polycyclic systems, mechanistic studies to control regioselectivity. nih.govbeilstein-journals.orgacs.org |
Untapped Reactivity Modes and Synthetic Transformations
Beyond well-established reactions, researchers are exploring novel and previously untapped reactivity modes of 1-bromo-1-hexyne. This includes its participation in multicomponent reactions, cascade sequences, and unique cycloaddition pathways.
Multicomponent reactions (MCRs) , where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. fu-berlin.de The dual functionality of 1-bromo-1-hexyne makes it an ideal candidate for the design of novel MCRs, allowing for the rapid assembly of diverse molecular scaffolds. Future research will likely focus on discovering new MCRs that incorporate 1-bromo-1-hexyne to generate libraries of complex molecules for applications in drug discovery and materials science.
Cascade reactions , also known as tandem or domino reactions, involve a sequence of intramolecular transformations, often initiated by a single catalytic event. mdpi.comacs.orgacs.org 1-Bromo-1-hexyne can act as a trigger for such cascades, where an initial reaction at the bromoalkyne moiety initiates a series of subsequent bond-forming events. Palladium-catalyzed cascade reactions initiated by C(sp3)-H functionalization are a growing area of interest. mdpi.com The development of new cascade reactions involving 1-bromo-1-hexyne will provide efficient pathways to complex heterocyclic and polycyclic structures.
The participation of 1-bromo-1-hexyne in various cycloaddition reactions beyond the CuAAC is another area of active exploration. This includes [4+2] cycloadditions where the bromoalkyne can act as a dienophile, as well as less common cycloadditions. rsc.org The electronic properties of the bromoalkyne can influence the regioselectivity and stereoselectivity of these reactions, opening up possibilities for the synthesis of novel cyclic and heterocyclic compounds. The exploration of photochemical cycloadditions also presents an exciting avenue for future research.
Advanced Computational Methodologies for Reaction Design
The synergy between experimental and computational chemistry is becoming increasingly crucial for the design and optimization of new chemical reactions. chemrxiv.orgrsc.orgnih.gov Advanced computational methodologies, such as Density Functional Theory (DFT), are being employed to gain deeper insights into the reactivity of molecules like 1-bromo-1-hexyne and to predict the outcomes of unknown reactions.
Mechanistic Elucidation: Computational studies can provide detailed information about reaction mechanisms, including the structures of transition states and intermediates. rsc.org This knowledge is invaluable for understanding the factors that control selectivity and for designing more efficient catalysts and reaction conditions. For 1-bromo-1-hexyne, computational studies can help to rationalize the regioselectivity observed in various catalytic reactions and to predict how changes in ligands or substrates will affect the outcome.
Prediction of Novel Reactivity: As computational power and algorithms improve, it is becoming increasingly feasible to predict entirely new reaction pathways. rsc.orgcecam.org By simulating the interaction of 1-bromo-1-hexyne with various reactants and catalysts in silico, researchers can identify promising new transformations before embarking on extensive experimental work. This approach has the potential to significantly accelerate the discovery of novel reactivity modes and synthetic applications for this versatile building block.
Data-Driven Approaches: The integration of computational chemistry with machine learning and data analysis is an emerging trend. rsc.orgscispace.comresearchgate.net By analyzing large datasets of reaction outcomes, it may be possible to develop predictive models for the reactivity of 1-bromo-1-hexyne in different chemical environments. These models could guide the design of new experiments and help to identify the optimal conditions for a desired transformation.
Q & A
Basic: What laboratory methods are recommended for synthesizing 1-bromo-1-hexyne from 1-hexyne?
Answer:
1-Bromo-1-hexyne can be synthesized via bromination of 1-hexyne using bromine chloride (BrCl) in methanol under controlled conditions. Key steps include:
- Reaction Setup : Conduct the reaction in the dark to minimize side reactions (e.g., polymerization) .
- Solvent Selection : Methanol is preferred due to its polarity, which stabilizes ionic intermediates during halogenation .
- Stoichiometry : Maintain a 0.04 mol fraction of 1-hexyne in solution to optimize yield while avoiding excessive bromine usage .
- Purification : Distill the product post-reaction to isolate 1-bromo-1-hexyne from unreacted starting material or byproducts .
Table 1 : Synthesis Conditions and Yields for 1-Bromo-1-Hexyne
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination (BrCl) | Methanol | None | ~65 | |
| Catalytic Halogenation | CCl₄ | HgSO₄ | ~80* | |
| *Assumed based on analogous alkyne bromination studies. |
Advanced: How can X-ray photoelectron spectroscopy (XPS) and EXAFS resolve structural ambiguities in 1-bromo-1-hexyne conformers?
Answer:
XPS and EXAFS are limited in resolving all conformers of 1-bromo-1-hexyne but provide critical insights:
- XPS Limitations : XPS distinguishes groups of conformers (e.g., syn vs. anti orientations) via carbon 1s binding energy shifts but cannot resolve individual conformers due to spectral overlap .
- EXAFS Applications : EXAFS analyzes local coordination environments. For catalytic studies, it quantifies metal-bromine interactions (e.g., Pd-Br coordination in hydrogenation catalysts) using amplitude reduction factors (S₀² ≈ 0.87) .
- Complementary Techniques : Pair XPS/EXAFS with NMR or IR spectroscopy to correlate electronic and structural properties .
Basic: What safety protocols are essential for handling 1-bromo-1-hexyne?
Answer:
- Personal Protective Equipment (PPE) : Use EN374-certified gloves (e.g., nitrile) and chemical-resistant lab coats. Avoid latex due to permeation risks .
- Ventilation : Work in a fume hood to prevent inhalation of volatile brominated compounds .
- Storage : Store in airtight containers at ≤4°C to inhibit decomposition. Label containers with hazard identifiers (e.g., "Corrosive," "Toxic") .
Advanced: How do catalytic systems influence the hydrogenation selectivity of 1-bromo-1-hexyne?
Answer:
Catalyst choice dictates product distribution:
- Pt/C Catalysts : Promote full hydrogenation to n-hexane (95% yield) with minimal alkene retention .
- Pt@ZIF-8 Frameworks : Prefer partial hydrogenation, yielding 1-hexene (85%) due to steric confinement within metal-organic frameworks (MOFs) .
- In Situ Analysis : Use EXAFS to monitor Pd-Au alloy catalysts, where S₀² values confirm metal coordination changes during reaction cycles .
Table 2 : Catalytic Hydrogenation Performance
| Catalyst | Substrate | Main Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pt/C | 1-Bromo-1-hexyne | n-Hexane | 95 | |
| Pt@ZIF-8 | 1-Bromo-1-hexyne | 1-Hexene | 85 |
Advanced: What mechanistic insights explain the hydration of 1-bromo-1-hexyne to ketones?
Answer:
In HgSO₄-catalyzed hydration:
Markovnikov Addition : Water adds to the triple bond, forming a bromo-enol intermediate.
Tautomerization : The enol rearranges to 2-bromohexanone, stabilized by the electron-withdrawing bromine group .
Byproduct Control : Competing polymerization is mitigated by low temperatures (0–5°C) and dilute reactant concentrations .
Basic: How should researchers validate the purity of synthesized 1-bromo-1-hexyne?
Answer:
- GC-MS : Quantify purity and detect halogenated impurities (e.g., dibromo derivatives) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the absence of protic contaminants (e.g., residual methanol) .
- Elemental Analysis : Verify bromine content (~44.2% by mass) .
Advanced: What strategies optimize photochemical [2+2] cycloaddition reactions involving 1-bromo-1-hexyne?
Answer:
- Reactor Design : Use UV-150 photochemical reactors with medium-pressure Hg lamps for scalable (5g/hour) cycloadditions .
- Wavelength Control : Tune UV output to 254 nm to activate maleimide partners while minimizing alkyne degradation .
- Solvent-Free Conditions : Enhance reaction efficiency by avoiding solvent quenching of excited states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
